molecular formula C9H5FOS B13428624 5-Fluoro-1-benzothiophene-4-carbaldehyde

5-Fluoro-1-benzothiophene-4-carbaldehyde

Cat. No.: B13428624
M. Wt: 180.20 g/mol
InChI Key: BVPOCDHZTMNPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-benzothiophene-4-carbaldehyde: is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-4-carbaldehyde typically involves the introduction of a fluorine atom into the benzothiophene ring followed by the formation of the aldehyde group. One common method involves the fluorination of benzothiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The resulting fluorinated intermediate is then subjected to formylation reactions using reagents like Vilsmeier-Haack reagent or formylating agents such as DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-1-benzothiophene-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaOMe, KOtBu, DMF

    Condensation: Aniline, hydrazine, acetic acid

Major Products Formed:

    Oxidation: 5-Fluoro-1-benzothiophene-4-carboxylic acid

    Reduction: 5-Fluoro-1-benzothiophene-4-methanol

    Substitution: Various substituted benzothiophene derivatives

    Condensation: Imines, hydrazones

Scientific Research Applications

Chemistry: 5-Fluoro-1-benzothiophene-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .

Medicine: The compound’s potential medicinal applications include its use in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways through fluorine substitution makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets through its fluorine and aldehyde groups. The fluorine atom can enhance binding affinity to biological targets by forming strong hydrogen bonds and dipole interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzymatic activity and signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-Fluoro-2-benzothiophene-4-carbaldehyde
  • 5-Fluoro-3-benzothiophene-4-carbaldehyde
  • 5-Fluoro-1-benzofuran-4-carbaldehyde

Comparison: 5-Fluoro-1-benzothiophene-4-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups on the benzothiophene ring. This positioning influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

5-fluoro-1-benzothiophene-4-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H

InChI Key

BVPOCDHZTMNPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.